

A Comparative Analysis of Synthetic Retinoids: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5,6-Epoxy-13-cis retinoic acid

Cat. No.: B1141063

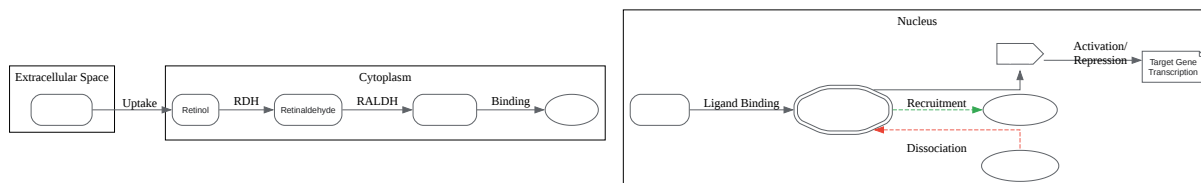
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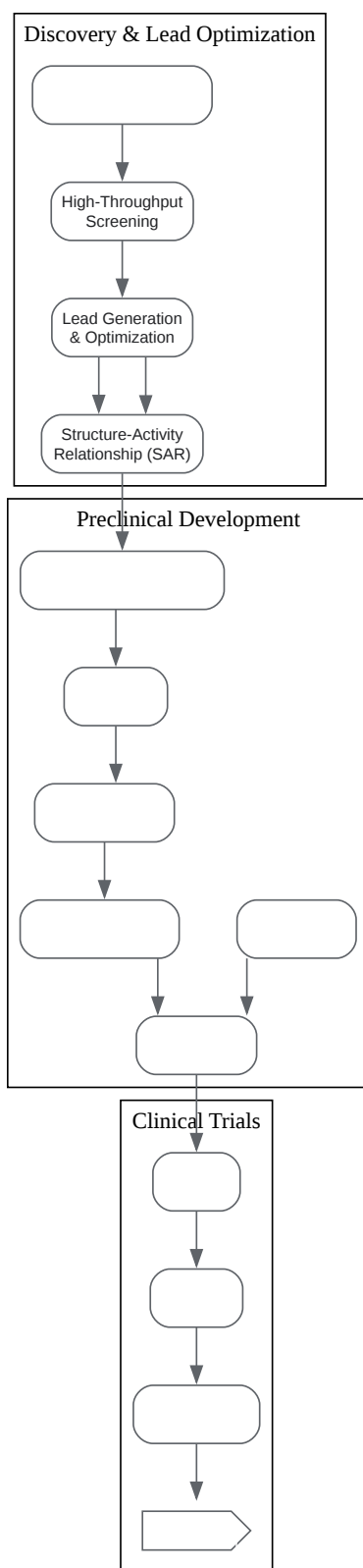
Introduction

Synthetic retinoids, analogues of vitamin A (retinol), represent a cornerstone in the therapeutic landscape of dermatology and oncology. Their profound effects on cellular differentiation, proliferation, and inflammation are mediated primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This technical guide provides a side-by-side comparison of key synthetic retinoids, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. The following sections detail the receptor binding affinities, transactivation potencies, and pharmacokinetic profiles of prominent synthetic retinoids, alongside detailed experimental protocols and visual representations of key biological and developmental pathways.

Core Signaling Pathway of Retinoids

Retinoids exert their biological effects by modulating gene transcription. Upon entering the cell, they bind to cytosolic binding proteins and are transported to the nucleus. In the nucleus, they bind to RAR/RXR heterodimers, which are ligand-activated transcription factors. This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressors and recruitment of coactivators, ultimately initiating the transcription of target genes.





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